molecular formula C22H17ClFN3O3S B2586094 N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1252879-01-8

N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide

Cat. No.: B2586094
CAS No.: 1252879-01-8
M. Wt: 457.9
InChI Key: IWLASOYZZJBNOD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an acetamide group and a thieno[3,2-d]pyrimidin-1-yl group. It contains a chlorophenyl group, a fluorophenyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes several aromatic rings (phenyl and thieno[3,2-d]pyrimidin-1-yl), a chloro group, a fluoro group, and an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating methyl group. The acetamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the acetamide could impact its solubility in different solvents .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel compounds, including thieno[3,2-d]pyrimidines, which are of interest due to their potential biological activities. For instance, Abdel-rahman, Awad, and Bakhite (1992) demonstrated the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives starting from key compounds and undergoing reactions with various reagents to afford substituted pyrimidine derivatives with confirmed structures through elemental and spectral analyses (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992). Similarly, Lei et al. (2017) established a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates for inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei, Linxiao Wang, Y. Xiong, & Z. Lan, 2017).

Structural Analysis and Characterization

The structural analysis and characterization of these compounds are crucial for understanding their potential applications. Kang, Kim, Park, and Kim (2015) provided crystal structure analysis of a related pyrimidine fungicide, highlighting the importance of structural characterization in understanding the properties and potential applications of such compounds (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).

Potential Biological Activities

Several studies have synthesized and evaluated the biological activities of thieno[3,2-d]pyrimidine derivatives, indicating their potential as antimicrobial, anti-inflammatory, and anticancer agents. Tolba, Kamal El‐Dean, Mostafa Ahmed, and Hassanien (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents and showing remarkable activity (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, & R. Hassanien, 2018). Similarly, Hafez and El-Gazzar (2017) explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that several synthesized compounds displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a drug candidate, future studies might focus on understanding its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being studied for its chemical properties, future research might explore its reactivity under different conditions or its potential uses in synthesis .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN3O3S/c1-25(17-4-2-3-15(23)11-17)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-7-16(24)8-6-14/h2-11,20H,12-13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZOCFEXSJOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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